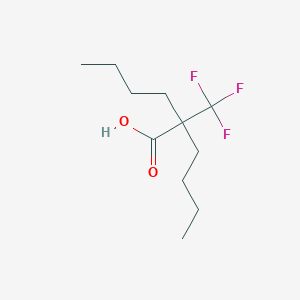

2-Butyl-2-trifluoromethyl-hexanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19F3O2 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

2-butyl-2-(trifluoromethyl)hexanoic acid |

InChI |

InChI=1S/C11H19F3O2/c1-3-5-7-10(9(15)16,8-6-4-2)11(12,13)14/h3-8H2,1-2H3,(H,15,16) |

InChI Key |

FVWOIZXIHQTMQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)(C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 2 Trifluoromethyl Hexanoic Acid and Analogous Structural Motifs

Precursor Synthesis Strategies for Branched Hexanoic Acid Scaffolds

The creation of the branched hexanoic acid framework is a critical initial phase in the synthesis of 2-Butyl-2-trifluoromethyl-hexanoic acid. This process involves establishing a carbon atom bonded to four other carbon substituents, known as an α-quaternary center, at the position adjacent to the carboxylic acid group.

Approaches to Establishing α-Quaternary Carbon Centers

The construction of α-quaternary carbon centers is a significant challenge in organic synthesis. One effective method involves the alkylation of enolates derived from carboxylic acid precursors. For instance, α,α-disubstituted enolates can be generated and subsequently alkylated to create the desired quaternary center nih.gov. The use of chiral auxiliaries, such as pseudoephedrine, can facilitate diastereoselective alkylation, allowing for control over the stereochemistry of the newly formed stereocenter nih.gov.

Another modern approach is the use of transition metal catalysis. Iridium-catalyzed allylic alkylation has been developed for the enantioselective synthesis of acyclic α-quaternary carboxylic acid derivatives nih.gov. This method utilizes a masked acyl cyanide reagent to produce α-quaternary acids, esters, and amides with high enantioselectivity nih.gov. Additionally, catalyst-free methods, such as decarboxylative alkylation, have emerged as a means to access quaternary centers under mild conditions oaes.cc.

Hydroalkylation of unactivated olefins represents another strategy for forming quaternary carbons. Metal-hydride hydrogen atom transfer (MHAT) has been employed to functionalize alkenes with branched selectivity, and dual catalytic systems, for example involving manganese and nickel, can facilitate the hydroalkylation of unactivated olefins with unactivated alkyl halides to create aliphatic quaternary carbons researchgate.net.

Construction of the Hexanoic Acid Carbon Skeleton

The hexanoic acid backbone provides the core structure of the target molecule. A key precursor for a similarly substituted hexanoic acid, 2-(bromomethyl)-2-butyl hexanoic acid, is synthesized from 2-butyl-2-(hydroxymethyl)hexanenitrile google.com. This suggests a potential pathway to the target molecule could begin with a hydroxylated precursor. The synthesis of 2-butyl-2-(hydroxymethyl)hexanoic acid itself is a crucial step nih.govlookchem.com.

General methods for carboxylic acid synthesis can be adapted to construct the hexanoic acid skeleton. The reaction of a Grignard reagent with carbon dioxide is a classic method for introducing a carboxylic acid functionality mnstate.edu. For a branched structure, a suitable Grignard reagent can be prepared and then carboxylated. Another common method is the hydrolysis of nitriles mnstate.edu. This approach allows for the introduction of the carboxylic acid group at the site of the nitrile functionality.

The table below summarizes various synthetic strategies for constructing branched hexanoic acid scaffolds.

| Strategy | Description | Key Features |

| Enolate Alkylation | Generation of an enolate from a hexanoic acid derivative followed by reaction with an alkylating agent. | Can be made diastereoselective with chiral auxiliaries nih.gov. |

| Iridium-Catalyzed Allylic Alkylation | Enantioselective formation of α-quaternary centers using an iridium catalyst and a masked acyl cyanide. | Produces highly enantioenriched products nih.gov. |

| Decarboxylative Alkylation | Catalyst-free reaction between pyridinium salts and tertiary carboxylic acids. | Mild reaction conditions oaes.cc. |

| Olefin Hydroalkylation | Dual catalytic system (e.g., Mn/Ni) for the reaction of unactivated olefins with alkyl halides. | Forms aliphatic quaternary carbons researchgate.net. |

| From Hydroxymethyl Precursors | Synthesis via intermediates like 2-butyl-2-(hydroxymethyl)hexanenitrile. | Provides a direct route to a functionalized hexanoic acid google.com. |

| Grignard Carboxylation | Reaction of a suitable Grignard reagent with CO2. | A fundamental method for carboxylic acid synthesis mnstate.edu. |

| Nitrile Hydrolysis | Conversion of a nitrile group to a carboxylic acid. | A common and reliable method mnstate.edu. |

Advanced Trifluoromethylation Techniques for Carboxylic Acid Derivatives

The introduction of the trifluoromethyl (CF3) group is a key transformation in the synthesis of the target molecule. This functional group can significantly alter the biological and chemical properties of a compound. Several advanced techniques are available for the trifluoromethylation of carboxylic acid derivatives.

Deoxofluorination of Aliphatic Carboxylic Acids to Trifluoromethyl Derivatives

Deoxofluorination is a process that converts a carboxylic acid group directly into a trifluoromethyl group. This transformation can be achieved using reagents like sulfur tetrafluoride (SF4). However, this method often requires harsh conditions. More recent developments have focused on milder reagents and protocols. One approach involves a two-step process where the carboxylic acid is first converted to an acyl fluoride, which is then transformed into the trifluoromethyl compound nih.gov.

Metal-Catalyzed Trifluoromethylation Reactions (e.g., Copper-Promoted)

Metal-catalyzed reactions offer a powerful and often milder alternative for trifluoromethylation. Copper- and silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids have been extensively studied organic-chemistry.orgscispace.com. These reactions typically involve the generation of an alkyl radical through decarboxylation, which is then trapped by a trifluoromethyl source in the presence of a metal catalyst.

A combination of photoredox and copper catalysis has proven to be a highly efficient method for the conversion of carboxylic acids to trifluoromethyl groups scispace.comnih.gov. This approach tolerates a wide range of functional groups and can be applied to complex molecules scispace.comnih.gov. Silver-catalyzed decarboxylative trifluoromethylation, using reagents like AgNO3 as a catalyst and K2S2O8 as an oxidant, also provides an effective route to trifluoromethylated products from aliphatic carboxylic acids organic-chemistry.org. It is important to note that tertiary alkyl carboxylic acids can be challenging substrates under some of these conditions, potentially leading to decomposition organic-chemistry.org.

Radical Trifluoromethylation Pathways and Reagents

Radical-based methods are central to many modern trifluoromethylation strategies. The decarboxylative approaches mentioned above often proceed through alkyl radical intermediates organic-chemistry.org. Visible-light-induced decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using a Togni reagent as the CF3 source is another example of a radical-mediated process rsc.org.

For α-hydroxy acids, a potential precursor to the target molecule, there are methods for their conversion to α-trifluoromethylated acyloins using trifluoroacetic anhydride nih.gov. While not a direct conversion to a trifluoromethylated carboxylic acid, this highlights the reactivity of such precursors. The direct α-trifluoromethylation of carboxylic acids has also been achieved using BrF3 on derivatives of the carboxylic acids rsc.org.

The table below outlines various trifluoromethylation techniques applicable to carboxylic acid derivatives.

| Technique | Reagents/Catalysts | Key Features |

| Deoxofluorination | SF4, other fluorinating agents | Direct conversion of -COOH to -CF3 nih.gov. |

| Photoredox/Copper Catalysis | Photocatalyst (e.g., Iridium complex), Copper catalyst | Mild conditions, broad functional group tolerance scispace.comnih.gov. |

| Silver-Catalyzed Decarboxylation | AgNO3, K2S2O8 | Effective for primary and secondary alkyl carboxylic acids organic-chemistry.org. |

| Visible-Light Photoredox Catalysis | Togni reagent, photocatalyst | Radical-based mechanism, operates at ambient temperature rsc.org. |

| From α-Hydroxy Acids | Trifluoroacetic anhydride | Leads to α-trifluoromethylated acyloins nih.gov. |

| Direct α-Trifluoromethylation | BrF3 on carboxylic acid derivatives | A direct method for introducing the CF3 group at the α-position rsc.org. |

Nucleophilic and Electrophilic Trifluoromethylation Strategies

The installation of a CF3 group can be achieved through either nucleophilic or electrophilic pathways, each with distinct reagents and mechanisms.

Nucleophilic Trifluoromethylation involves the use of a trifluoromethyl anion equivalent (CF3⁻). A common and economical source for this is fluoroform (HCF3), a potent greenhouse gas that can be deprotonated by a strong base to generate the nucleophile. For instance, the combination of fluoroform and potassium hexamethyldisilazide (KHMDS) in triglyme has been shown to be effective for the trifluoromethylation of methyl esters to yield trifluoromethyl ketones. beilstein-journals.org This transformation is significant as the resulting ketone can be further oxidized to the desired carboxylic acid. The K+/glyme combination is particularly advantageous as it avoids the need for expensive reagents or extremely low temperatures. beilstein-journals.org

Electrophilic Trifluoromethylation utilizes reagents that deliver a trifluoromethyl cation equivalent (CF3⁺). These methods are often preferred for their mild reaction conditions and high functional group tolerance. Hypervalent iodine reagents, such as Togni's reagents, are widely used for this purpose. A direct and high-yield approach involves the electrophilic trifluoromethylation of ketene silyl acetals, which are readily prepared from the corresponding esters. organic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by a Lewis acid, such as trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf2), and proceeds under very mild conditions. organic-chemistry.org Another powerful strategy is the decarboxylative trifluoromethylation, which combines photoredox and copper catalysis to convert aliphatic carboxylic acids directly into their trifluoromethyl analogues. scispace.comacs.org

| Strategy | Reagent Type | Common Reagents | Substrate Precursor | Key Advantages |

|---|---|---|---|---|

| Nucleophilic | CF3⁻ equivalent | Fluoroform (HCF3) + Base (e.g., KHMDS) | Esters, Aldehydes, Ketones | Economical CF3 source. beilstein-journals.org |

| Electrophilic | CF3⁺ equivalent | Togni's Reagents, Umemoto's Reagents | Ketene Silyl Acetals, Carboxylic Acids | Mild conditions, high yield, broad substrate scope. organic-chemistry.orgscispace.com |

Asymmetric Trifluoromethylation Approaches for Chiral Induction

Creating the chiral quaternary center in this compound with high enantioselectivity is a significant challenge. Asymmetric synthesis aims to produce a specific enantiomer directly, often through the use of chiral catalysts or auxiliaries. youtube.com

One prominent strategy involves the use of chiral phase-transfer catalysts. Novel catalysts derived from cinchona alkaloids have enabled the highly chemo-, regio-, diastereo-, and enantioselective umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acyl pyrroles. nih.govnih.gov This method provides high-yield access to enantiomerically enriched chiral trifluoromethylated γ-amino acids, demonstrating the power of phase-transfer catalysis in controlling stereochemistry. nih.gov

Another approach is the N-heterocyclic carbene (NHC)-catalyzed trifluoromethylation. An enantioselective version of the trifluoromethylation of α-chloro aldehydes has been developed, affording the corresponding α-trifluoromethyl ester derivatives with good enantiomeric excess (ee) values. organic-chemistry.org The development of chiral Brønsted acid catalysts has also been recognized as a powerful tool in asymmetric synthesis, capable of creating a chiral environment that directs the outcome of a reaction. ims.ac.jp These methods rely on creating diastereomeric transition states that have different energy levels, leading to the preferential formation of one enantiomer. youtube.com

Convergent and Divergent Synthetic Routes to this compound

A divergent synthesis , in the context of creating a single target, typically follows a more linear path where a central core is built upon sequentially. wikipedia.org This strategy allows for the creation of a library of related compounds from a common intermediate, though for a single target, it may be less efficient than a convergent route. wikipedia.org

Multi-Step Functionalization Strategies

A plausible multi-step, linear synthesis of this compound would likely begin with a simpler precursor, such as hexanoic acid or its methyl ester. The synthesis would require the sequential introduction of two butyl groups and one trifluoromethyl group at the α-carbon.

A hypothetical pathway could be:

Alkylation: Start with methyl hexanoate and perform an α-alkylation with butyl bromide using a strong base like lithium diisopropylamide (LDA) to form methyl 2-butylhexanoate.

Second Alkylation: A second α-alkylation with another equivalent of butyl bromide would form methyl 2,2-dibutylhexanoate. However, creating a quaternary center via a second alkylation can be sterically hindered and challenging.

Trifluoromethylation: An alternative is to introduce the trifluoromethyl group to a precursor like methyl 2-butylhexanoate. This could potentially be achieved via electrophilic trifluoromethylation of the corresponding ketene silyl acetal.

Hydrolysis: Finally, hydrolysis of the methyl ester would yield the target carboxylic acid.

The order of these steps is critical. For instance, introducing the bulky trifluoromethyl group first might hinder subsequent alkylation steps. Therefore, careful planning of the synthetic sequence is essential for success. lumenlearning.com

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. acs.org A patent for the synthesis of a related compound, 2-(bromomethyl)-2-butyl hexanoic acid, describes a one-pot method to synthesize the intermediate 2-butyl-2-(hydroxymethyl)hexanenitrile, highlighting the feasibility of such approaches for creating α,α-disubstituted hexanoic acid derivatives. google.com

Enantioselective Synthesis and Chiral Resolution Techniques for this compound

Achieving an enantiomerically pure form of this compound can be accomplished either by direct asymmetric synthesis or by resolving the racemic mixture.

Enantioselective synthesis , as discussed in section 2.2.5, is the more elegant approach, aiming to produce a single enantiomer from the outset. This often involves catalysis with chiral dirhodium complexes or other asymmetric catalysts that can induce high levels of diastereoselectivity and enantioselectivity. nih.gov

Chiral resolution is a classical method used to separate a racemic mixture into its constituent enantiomers. wikipedia.org

Crystallization of Diastereomeric Salts: This is the most common resolution method. The racemic carboxylic acid is reacted with a chiral resolving agent, typically a chiral amine (e.g., brucine, (S)-1-phenylethylamine), to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with an acid. wikipedia.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column to separate the enantiomers. nih.gov The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method is highly effective for both analytical and preparative-scale separations. researchgate.net

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Suitable for large-scale separation. | Requires suitable chiral resolving agent; can be laborious; maximum 50% yield for desired enantiomer without racemization/recycling. wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High separation efficiency; applicable to a wide range of compounds. | Can be expensive for large-scale production; requires method development. |

Evaluation of Synthetic Efficiency, Yields, and Scalability

Efficiency: Convergent and one-pot syntheses are generally more efficient than long, linear multi-step routes. They reduce the number of purification steps, saving time, solvents, and materials, thus improving step and atom economy.

Scalability: For industrial production, scalability is paramount. Factors to consider include the cost and availability of starting materials and reagents (e.g., expensive trifluoromethylating agents or transition metal catalysts), the safety of the reactions (e.g., handling of pyrophoric bases or toxic reagents), and the feasibility of the reaction conditions (e.g., cryogenic temperatures or high pressures). Chiral resolution via diastereomeric salt crystallization is often more scalable than preparative chiral HPLC. The development of robust and cost-effective catalytic asymmetric methods is a key goal for large-scale enantioselective synthesis.

Ultimately, the choice of synthetic strategy for this compound will depend on the desired scale, purity requirements, and economic constraints.

Chemical Reactivity and Mechanistic Aspects of 2 Butyl 2 Trifluoromethyl Hexanoic Acid

Reactivity Profile of the Carboxylic Acid Functionality

The carboxylic acid group of 2-Butyl-2-trifluoromethyl-hexanoic acid is the primary site for many chemical transformations. However, its reactivity is modulated by the steric bulk of the two alkyl chains (butyl and a hexanoic acid derivative chain) and the electronic effect of the trifluoromethyl group at the α-position.

Esterification Reactions and Derivative Formation

Esterification of this compound is expected to be challenging due to the significant steric hindrance around the carboxyl group. Standard Fischer esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may proceed with low yields or require harsh reaction conditions.

More effective methods for the esterification of sterically hindered carboxylic acids would likely be necessary. These methods often involve the activation of the carboxylic acid to form a more reactive intermediate.

Potential Esterification Strategies for Sterically Hindered α-Trifluoromethyl Carboxylic Acids:

| Activation Method | Reagents | Description |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine. |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) with DMAP | These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst. |

| Other Coupling Agents | HBTU, HATU, PyBOP | These peptide coupling reagents are highly efficient for forming ester (and amide) bonds under mild conditions, even with sterically demanding substrates. |

The trifluoromethyl group, being strongly electron-withdrawing, increases the acidity of the carboxylic acid proton, which can facilitate its deprotonation but does not significantly alleviate the steric hindrance to nucleophilic attack at the carbonyl carbon.

Amidation Reactions and Amide Derivatives

Similar to esterification, the formation of amides from this compound is also expected to be difficult via direct thermal condensation with amines. The steric hindrance at the α-carbon impedes the approach of the amine nucleophile.

Therefore, the use of coupling agents is the most viable strategy for the synthesis of amide derivatives. The same activating agents used for esterification are generally effective for amidation. nih.gov

Table of Amidation Reagents for Hindered Carboxylic Acids:

| Reagent | Name | Conditions |

| SOCl₂ | Thionyl chloride | Forms acyl chloride intermediate, then reacts with amine |

| DCC/DMAP | Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine | Mild conditions, suitable for sensitive substrates |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, often used in peptide synthesis |

The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has been reported, highlighting the specialized methods required when dealing with fluorinated moieties. nih.govescholarship.orgresearchgate.net While this refers to the nitrogen atom being trifluoromethylated, it underscores the unique reactivity considerations for fluorinated compounds.

Reduction and Decarboxylation Pathways

Reduction:

The reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, 2-Butyl-2-trifluoromethyl-1-hexanol, would require strong reducing agents. Due to the steric hindrance and the deactivating effect of the carboxylate anion (if formed), milder reagents like sodium borohydride would be ineffective.

Powerful hydride donors are necessary for this transformation.

Common Reducing Agents for Carboxylic Acids:

| Reagent | Formula | Notes |

| Lithium aluminum hydride | LiAlH₄ | A very strong, non-selective reducing agent. |

| Borane | BH₃ (often as BH₃·THF) | A more selective reagent that readily reduces carboxylic acids. |

The trifluoromethyl group is generally stable to these reducing conditions.

Decarboxylation:

Decarboxylation of typical alkanoic acids is difficult and requires high temperatures. However, the presence of the electron-withdrawing trifluoromethyl group at the α-position could potentially facilitate decarboxylation under certain conditions, as it would stabilize a transient carbanion at the α-position upon loss of CO₂.

More synthetically useful decarboxylation methods often involve conversion of the carboxylic acid to a derivative that readily undergoes radical or oxidative decarboxylation. For instance, photoredox-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids is a known transformation, although this converts the acid to a trifluoromethyl group rather than simply removing it. nih.govresearchgate.netacs.org This indicates that radical formation at the α-carbon via decarboxylation is a feasible pathway.

Reactivity at the Trifluoromethyl-Substituted α-Quaternary Carbon Center

The α-quaternary carbon in this compound is sterically congested and electron-deficient due to the adjacent trifluoromethyl group. This combination of factors generally renders it inert to many common chemical transformations.

Investigations into Substitution Reactions

Direct nucleophilic substitution reactions (Sₙ1 or Sₙ2) at the α-quaternary carbon are highly unlikely.

Sₙ2 reactions are completely hindered by the presence of four non-hydrogen substituents on the carbon center.

Sₙ1 reactions would require the formation of a highly unstable tertiary carbocation. While a tertiary carbocation is generally more stable than secondary or primary ones, the potent electron-withdrawing effect of the adjacent trifluoromethyl group would severely destabilize any developing positive charge, making its formation energetically unfavorable.

Substitution reactions, if they were to occur, would likely proceed through radical intermediates, as seen in some decarboxylation pathways. However, the direct substitution of one of the alkyl groups or the trifluoromethyl group without involving the carboxylic acid functionality would be a challenging and likely low-yield transformation.

Exploration of Rearrangement Processes

Carbocationic rearrangements, such as Wagner-Meerwein shifts, are improbable due to the difficulty in forming a carbocation at the α-position, as discussed above. The destabilizing effect of the trifluoromethyl group on an adjacent positive charge is a significant barrier to such processes.

Radical-based rearrangements are also not commonly observed for simple alkyl radicals and would not be an expected pathway for this compound under typical reaction conditions.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability due to the strength of the carbon-fluorine bonds. However, under certain conditions, it can undergo transformations.

One potential transformation is hydrolysis , though this typically requires harsh conditions. For instance, the hydrolysis of a trifluoromethyl group to a carboxylic acid group has been reported using strong acids like fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. nih.govsemanticscholar.org This process is believed to proceed through the protonation of the fluorine atoms, followed by nucleophilic attack by water.

Another possible reaction is defluorination . Microbial defluorination of some fluorinated carboxylic acids has been observed, suggesting that under specific biological or chemical conditions, C-F bonds can be cleaved. acs.orgnih.gov Reductive defluorination can be a key step in the degradation of certain polyfluorinated compounds. nih.gov

The trifluoromethyl group can also participate in various synthetic transformations. For example, methods for the deoxygenative trifluoromethylthiolation of carboxylic acids have been developed, which convert the carboxylic acid group into a trifluoromethyl thioester. nih.govepfl.ch Additionally, trifluoromethylation reactions, which introduce a CF3 group, are a significant area of research, employing various reagents and catalytic systems. orientjchem.orgmdpi.com While these are not reactions of the existing trifluoromethyl group, they highlight the diverse chemistry associated with this moiety.

It is important to note that the steric hindrance at the α-carbon of this compound, due to the presence of two alkyl chains and a trifluoromethyl group, would likely influence the accessibility of the trifluoromethyl group and the carboxylic acid functionality, potentially requiring more forcing reaction conditions compared to less substituted analogues.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for compounds like this compound would rely on a combination of kinetic and spectroscopic techniques to identify intermediates, determine reaction rates, and understand the stereochemical course of the reactions.

To understand the reaction pathways of this compound, identifying and characterizing any transient species is crucial. Spectroscopic methods are invaluable for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in functional groups during a reaction. For example, the disappearance of the characteristic C-F stretching vibrations or changes in the carbonyl absorption of the carboxylic acid group could indicate transformations at these sites.

Mass Spectrometry (MS): High-resolution mass spectrometry can be employed to determine the elemental composition of intermediates and products, aiding in their identification. Techniques like electrospray ionization (ESI) can be used to detect and characterize charged intermediates.

For instance, in the hydrolysis of a trifluoromethyl group, it might be possible to detect intermediate species where one or two fluorine atoms have been replaced by hydroxyl groups before complete conversion to the carboxylic acid.

Kinetic studies are fundamental to understanding reaction mechanisms by providing information about reaction rates, rate laws, and the factors that influence them.

Monitoring Reaction Progress: The rate of a reaction involving this compound could be monitored by various techniques, such as chromatography (GC or HPLC) to measure the concentration of reactants and products over time, or by spectroscopic methods (e.g., NMR, UV-Vis) if the reactants, intermediates, or products have distinct spectroscopic signatures.

Determining Rate Laws: By systematically varying the concentrations of reactants and catalysts, the rate law for a reaction can be determined. This provides insights into the molecularity of the rate-determining step and the roles of different species in the reaction.

Activation Parameters: Measuring the temperature dependence of the reaction rate allows for the determination of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide valuable information about the transition state of the reaction.

An example of a kinetic study could involve measuring the rate of a potential esterification reaction of this compound under different acid concentrations to determine the reaction order with respect to the acid catalyst.

The α-carbon of this compound is a stereocenter. Therefore, reactions occurring at this chiral center or at adjacent positions can have significant stereochemical consequences, and the analysis of these outcomes is crucial for understanding the reaction mechanism. libretexts.org

Reactions at the Stereocenter: If a reaction involves the breaking of a bond to the chiral α-carbon, the stereochemical outcome can be retention, inversion, or racemization of the configuration. libretexts.org For example, a substitution reaction proceeding through an SN2 mechanism would lead to inversion of stereochemistry, while an SN1-type reaction involving a planar carbocation intermediate would likely result in a racemic mixture. libretexts.org

Influence of the Trifluoromethyl Group: The strongly electron-withdrawing nature and steric bulk of the trifluoromethyl group can influence the stereochemical course of reactions. For instance, it can affect the facial selectivity of nucleophilic attack on a nearby prochiral center. libretexts.org

Chiral Chromatography and Polarimetry: The stereochemical outcome of a reaction can be analyzed using techniques such as chiral high-performance liquid chromatography (HPLC) to separate and quantify enantiomers or diastereomers. Polarimetry can be used to measure the optical rotation of the product mixture.

For example, if this compound were to undergo a decarboxylative reaction, the stereochemical configuration of the resulting product would provide insight into the mechanism of C-C bond cleavage and subsequent C-H bond formation. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Butyl 2 Trifluoromethyl Hexanoic Acid

Molecular Structure, Conformation, and Stereochemistry Analysis

The structural analysis of 2-Butyl-2-trifluoromethyl-hexanoic acid begins with an exploration of its complex potential energy surface. The molecule possesses significant conformational flexibility due to the rotatable single bonds in its hexanoic acid backbone and its butyl substituent. Furthermore, the carbon at the C2 position is a chiral center, giving rise to two enantiomers, (R)- and (S)-2-Butyl-2-trifluoromethyl-hexanoic acid.

The primary focus of a conformational analysis would be to identify the low-energy conformers. For the hexanoic acid chain, staggered conformations (anti and gauche) are generally preferred to minimize torsional strain. Studies on similar n-alkanes and carboxylic acids, like n-hexanoic acid, have identified several stable conformers, including linear and bent forms, arising from rotations around the C-C bonds. The carboxyl group itself has a well-known preference for a planar geometry, with the C=O and O-H bonds being either syn or anti to each other. Quantum mechanical calculations on simple carboxylic acids, such as acetic acid, have shown that the syn conformation is typically the more stable state.

The presence of bulky butyl and trifluoromethyl groups at the C2 position introduces significant steric hindrance, which will heavily influence the preferred rotational angles of the substituents. A systematic conformational search, employing methods like molecular mechanics or semi-empirical calculations followed by higher-level quantum chemical geometry optimizations, would be necessary to locate the global minimum and other low-energy conformers.

The stereochemistry at the C2 center is a critical feature. Computational methods can be used to analyze the distinct structural properties of the (R) and (S) enantiomers. While the enantiomers are energetically identical in an achiral environment, their interaction with other chiral molecules would differ, a phenomenon that can be modeled computationally.

A hypothetical table of key geometrical parameters for a low-energy conformer, obtained from a typical DFT calculation, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.21 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-CF3 | ~1.54 Å | |

| C-C (alkyl) | ~1.53 - 1.55 Å | |

| Bond Angles | O=C-O | ~124° |

| C-C-O (hydroxyl) | ~112° | |

| F-C-F | ~107° | |

| Dihedral Angle | O=C-O-H (syn) | ~0° |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the properties of molecules like this compound. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. acs.org

DFT calculations provide detailed information about the electronic structure. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the charge distribution within the molecule. A Natural Bond Orbital (NBO) analysis would likely reveal a significant positive partial charge on the carbon atom of the CF3 group and the adjacent C2 carbon. This electronic effect would also increase the acidity of the carboxylic proton compared to unsubstituted hexanoic acid.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. For a carboxylic acid, the HOMO is typically localized on the oxygen atoms of the carboxyl group, while the LUMO might be centered on the C=O bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Computational methods can be used to model various reaction pathways involving this compound. A common reaction for carboxylic acids is deprotonation. The energy profile for this reaction can be calculated in both the gas phase and in solution (using implicit or explicit solvent models) to predict the acid dissociation constant (pKa). Another important reaction is dimerization through hydrogen bonding between two carboxylic acid molecules, a process known to be favorable for many carboxylic acids. nih.gov The energetic profile for dimer formation would provide insight into its stability.

For any proposed reaction mechanism, locating the transition state (TS) is essential for determining the activation energy barrier. For instance, in the rotation of the trifluoromethyl or butyl groups, a transition state search would identify the highest energy point along the rotation coordinate. Frequency calculations are performed to confirm the nature of stationary points: minima (all real frequencies) and transition states (exactly one imaginary frequency). The energy difference between the reactant and the transition state defines the activation barrier, which is critical for understanding the reaction kinetics. acs.org

| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |

| ΔE (syn-anti) | Energy difference between syn and anti carboxyl conformers. | ~4-6 |

| ΔE_rotation (C-CF3) | Rotational barrier for the trifluoromethyl group. | ~3-5 |

| ΔE_dimerization | Energy of formation for the hydrogen-bonded dimer in vacuum. | ~ -12 to -15 |

Spectroscopic Property Prediction and Validation

DFT calculations are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of a molecule.

The vibrational frequencies from a DFT calculation can be used to simulate the infrared (IR) and Raman spectra. Key vibrational modes for this compound would include:

O-H stretch: A broad band typically around 3000-3300 cm⁻¹.

C=O stretch: A strong, sharp peak around 1700-1750 cm⁻¹. niscpr.res.in

C-F stretches: A series of strong absorptions in the 1100-1300 cm⁻¹ region.

C-H stretches: Peaks in the 2850-3000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be predicted with good accuracy. The ¹⁹F NMR spectrum would be particularly simple, showing a single resonance for the three equivalent fluorine atoms of the CF3 group. The ¹H NMR spectrum would show a characteristic downfield signal for the acidic proton of the carboxyl group, along with complex signals for the butyl and hexanoic acid chain protons. Comparing these predicted spectra to experimental data, if it were available, would be a powerful method for structure validation. Anharmonic DFT calculations can provide more accurate predictions, especially for NIR spectra. nih.govsemanticscholar.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3350 |

| C-H Stretch | Alkyl Chains | 2870 - 2980 |

| C=O Stretch | Carboxylic Acid | ~1740 |

| C-F Stretch (asymmetric) | Trifluoromethyl | ~1280 |

| C-F Stretch (symmetric) | Trifluoromethyl | ~1150 |

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the molecule over time, particularly in a solvent. nih.govresearchgate.net

An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute. Water molecules would be expected to form strong hydrogen bonds with the hydrophilic carboxyl group. The hydrophobic alkyl chains (butyl and hexyl backbone) would likely influence the local water structure, promoting hydrophobic association. nih.gov

MD simulations are also invaluable for exploring the conformational landscape. Over the course of a simulation (typically nanoseconds to microseconds), the molecule will sample numerous conformations. By analyzing the simulation trajectory, one can determine the relative populations of different conformers in solution, providing a more realistic picture than gas-phase calculations alone. This analysis could reveal, for example, whether the alkyl chains tend to adopt a collapsed or extended conformation in an aqueous environment. The interplay between intramolecular steric effects and solute-solvent interactions would ultimately govern the molecule's dynamic behavior and average structure in solution.

Biological and Biochemical Investigations of 2 Butyl 2 Trifluoromethyl Hexanoic Acid in Model Systems

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies (in vitro, non-human systems)

No research data were found detailing the interactions of 2-Butyl-2-trifluoromethyl-hexanoic acid with enzymes.

Impact on Enzymatic Transformations Involving Fatty Acids and Derivatives

There is no available scientific literature that investigates the impact of this compound on enzymatic transformations involving fatty acids and their derivatives.

Investigation of Stereoselective Enzymatic Processing in Model Systems

No studies were identified that explored the stereoselective enzymatic processing of this compound in any model system.

Metabolic Transformation Pathways in Microorganisms or Cell-Free Systems

Information regarding the metabolic transformation of this compound by microorganisms or in cell-free systems is not available in the current scientific literature.

Identification of Biotransformation Products

There are no published studies that identify any biotransformation products of this compound.

Interactions with Biological Macromolecules and Model Membranes (in vitro, non-human contexts)

No research was found that describes the interactions of this compound with biological macromolecules or model membranes in in vitro, non-human contexts.

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Assays (e.g., herbicidal activity, if applicable to derivatives)

Following a comprehensive review of publicly available scientific literature and patent databases, no specific structure-activity relationship (SAR) studies for this compound or its derivatives were identified. Consequently, detailed research findings and data tables illustrating the impact of structural modifications on the biological activity of this specific compound in non-human assays, such as herbicidal activity, are not available.

General chemical principles suggest that modifications to the butyl group, the hexanoic acid chain length, or the trifluoromethyl moiety would likely influence the compound's physicochemical properties, such as lipophilicity, steric profile, and electronic effects. These changes, in turn, could modulate its interaction with biological targets. However, without experimental data from studies on this compound and its analogs, any discussion of its SAR remains purely speculative.

Research on other structurally distinct compounds has shown that the inclusion of a trifluoromethyl group can be crucial for biological activity, including herbicidal effects. For instance, studies on certain pyridyl-benzothiazole-yloxy-hexanoic acid derivatives and trifluoromethyl-substituted phenyl alkyl ketoxime esters have highlighted the importance of the CF3 group for their herbicidal properties. Nevertheless, these findings are not directly transferable to this compound due to significant differences in their core chemical scaffolds.

Therefore, the generation of a detailed analysis and data tables as requested is not possible based on the current body of scientific evidence. Further research would be required to elucidate the structure-activity relationships for this particular class of compounds.

Synthetic Utility and Future Directions of 2 Butyl 2 Trifluoromethyl Hexanoic Acid

Role as a Key Synthetic Building Block for Complex Fluorinated Organic Molecules

2-Butyl-2-trifluoromethyl-hexanoic acid is conceptually a valuable synthetic building block due to the presence of a sterically hindered quaternary carbon center bearing a trifluoromethyl group. This structural feature is of high interest in drug design for creating potent and metabolically stable therapeutic agents. mdpi.commdpi.com The carboxylic acid functionality serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the adjacent carboxylic acid, but more importantly, it provides a stable, lipophilic, and metabolically robust anchor point in the final molecule. mdpi.comnbinno.com Synthetic intermediates like this are crucial for building molecules where control over stereochemistry and the introduction of specific physicochemical properties are paramount. For instance, it could be used in the synthesis of novel amino acids, complex lipids, or as a fragment in the assembly of bioactive natural product analogues. nih.gov The synthesis of α-trifluoromethyl esters and amides from such precursors is a direct pathway to creating a diverse library of compounds for screening and development. organic-chemistry.orgnih.gov

Design and Synthesis of Novel Fluorinated Derivatives for Advanced Research Applications

The true synthetic utility of this compound lies in its potential to be converted into a vast number of derivatives. The carboxylic acid group is a gateway to numerous functional groups, each opening new avenues for research and application. Standard transformations can yield esters, amides, alcohols, and amines, each carrying the unique trifluoromethylated quaternary center. nih.govmdpi.com

For example, conversion to an acyl chloride or activation with coupling agents would allow for the synthesis of a wide range of amides and esters. These derivatives could be explored as novel enzyme inhibitors, where the trifluoromethyl group can act as a bioisostere for other chemical groups and enhance binding affinity. mdpi.com Reduction of the carboxylic acid would yield the corresponding alcohol, a precursor for trifluoromethylated ethers or aldehydes. These derivatives are valuable intermediates in their own right for constructing complex heterocyclic systems or for use in materials science applications. nih.govmdpi.com

| Derivative Type | General Structure | Potential Research Application |

|---|---|---|

| Esters | R-COOR' | Pro-drugs, building blocks for polyesters, liquid crystal components. |

| Amides | R-CONR'R'' | Bioactive molecules, enzyme inhibitors, novel polymers (polyamides). |

| Alcohols | R-CH₂OH | Precursors to aldehydes and ethers, chiral auxiliaries. |

| Amines | R-CH₂NH₂ | Building blocks for pharmaceuticals, ligands for catalysis. nih.gov |

Advancements in Methodologies for Direct Fluorine Introduction into Complex Scaffolds

The synthesis of molecules like this compound is intrinsically linked to the broader field of fluorination chemistry. The direct and selective introduction of fluorine or trifluoromethyl groups into organic molecules remains a significant challenge in synthetic chemistry. nih.gov Historically, harsh conditions and limited substrate scope hampered the synthesis of complex fluorinated compounds. However, recent decades have seen a surge in the development of novel and sophisticated methodologies.

Modern approaches include:

Electrophilic Trifluoromethylation: Reagents like Togni's and Umemoto's reagents allow for the introduction of a "CF₃⁺" equivalent to nucleophilic substrates such as enolates or silyl enol ethers, providing a direct route to α-trifluoromethyl carbonyl compounds. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Nucleophilic Trifluoromethylation: The generation of a trifluoromethyl anion (CF₃⁻) from reagents like trifluoromethane (fluoroform) or trimethyl(trifluoromethyl)silane (TMSCF₃) enables its addition to electrophilic carbonyl compounds and their derivatives. nbinno.comresearchgate.netbeilstein-journals.org

Radical Trifluoromethylation: Photoredox and transition-metal catalysis have enabled the generation of trifluoromethyl radicals (•CF₃) that can be added to alkenes or arenes, or used in C-H functionalization reactions. nih.govresearchgate.net

These advanced methods are crucial not only for the synthesis of building blocks like this compound but also for the late-stage functionalization of complex molecules, a strategy that accelerates the drug discovery process. nih.gov

| Method | CF₃ Source | Typical Substrate | Key Advantage |

|---|---|---|---|

| Electrophilic | Togni's, Umemoto's Reagents | Enolates, Silyl Enol Ethers | Mild conditions, high functional group tolerance. researchgate.net |

| Nucleophilic | Fluoroform (HCF₃), TMSCF₃ | Aldehydes, Ketones, Esters | Use of inexpensive CF₃ sources. nbinno.combeilstein-journals.org |

| Radical | CF₃I, Langlois' Reagent | Alkenes, Arenes | Applicable to late-stage C-H functionalization. researchgate.net |

Broader Implications in Chemical Innovation and Specialized Materials Science

The unique properties conferred by the trifluoromethyl group extend beyond pharmaceuticals and agrochemicals into the realm of materials science. researchgate.netman.ac.uk The incorporation of fluorinated fragments like the one present in this compound into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties such as hydrophobicity and oleophobicity. mdpi.com

Emerging Research Challenges and Opportunities in Trifluoromethylated Fatty Acid Chemistry

Despite significant progress, the chemistry of trifluoromethylated fatty acids presents ongoing challenges and exciting opportunities. A primary challenge is the stereoselective synthesis of α-quaternary carbon centers. mdpi.comnih.gov Creating a chiral center bearing a trifluoromethyl group, two different alkyl chains, and a carboxylate function with high enantiomeric purity remains a formidable synthetic task. Developing new catalytic asymmetric methods to address this challenge is a key area of current research.

Opportunities in this field are vast. The systematic synthesis and study of novel trifluoromethylated fatty acids and their derivatives could uncover new biological activities or materials with unprecedented properties. hovione.comst-andrews.ac.uk There is a growing need to understand how the precise placement of a trifluoromethyl group affects the conformation and function of lipids and other biomolecules. Furthermore, exploring the reactivity of these compounds could lead to the discovery of new synthetic transformations. As the demand for sophisticated fluorinated molecules continues to grow, so too will the importance of versatile building blocks and the innovative chemistry used to create them. researchgate.netresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-Butyl-2-trifluoromethyl-hexanoic acid in laboratory settings?

A multi-step synthesis involving alkylation of hexanoic acid derivatives with trifluoromethylating agents (e.g., (trifluoromethyl)trimethylsilane) under anhydrous conditions is commonly employed. For example, tert-butyl-protected intermediates can be deprotected using trifluoroacetic acid (TFA) to yield the final product, as demonstrated in analogous syntheses of hydroxamic acid derivatives . Optimization of reaction conditions (e.g., temperature, catalyst) is critical to avoid side reactions such as β-elimination.

Q. How can researchers ensure high purity of this compound post-synthesis?

Purification via reversed-phase HPLC or column chromatography using silica gel modified with fluorinated stationary phases improves separation efficiency. Purity validation should combine and NMR spectroscopy to confirm the absence of unreacted trifluoromethyl precursors or dealkylation byproducts . Quantitative analysis using LC-MS with internal standards (e.g., deuterated analogs) is recommended for trace impurity detection .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : NMR resolves trifluoromethyl group signals (typically -60 to -70 ppm), while NMR identifies alkyl chain protons (δ 0.8–2.5 ppm). Coupling patterns help confirm branching .

- FT-IR : Strong C=O stretching (~1700 cm) and CF symmetric/asymmetric vibrations (1100–1250 cm) are diagnostic.

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M-H] for negative-ion mode) with <2 ppm error .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

The electron-withdrawing CF group enhances acidity (pKa ~2–3), making the compound prone to deprotonation in neutral/basic environments. Stability studies using accelerated degradation (e.g., 40°C/75% RH) with UPLC monitoring reveal hydrolytic cleavage of the CF group at pH > 8.0. Buffered solutions (pH 4–6) are optimal for long-term storage .

Q. What computational methods can predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking simulations predict interactions with enzymes like cytochrome P450, highlighting potential metabolic pathways or toxicity mechanisms .

Q. How can researchers resolve contradictions in environmental persistence data for fluorinated analogs?

Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) require method standardization. Accelerated mass spectrometry (AMS) coupled with isotopically labeled tracers (e.g., -tagged compounds) quantifies degradation products. Comparative studies with structurally similar PFAS (e.g., perfluorohexanoic acid) contextualize findings .

Methodological Tables

Table 1. Key NMR Chemical Shifts for Trifluoromethylated Compounds

| Compound | Shift (ppm) | Reference |

|---|---|---|

| 2-Butyl-2-CF-hexanoic acid | -65.2 | |

| Trifluoroacetic acid | -76.3 |

Table 2. Stability of 2-Butyl-2-CF-hexanoic Acid Under Accelerated Conditions

| Condition (40°C/75% RH) | pH | % Degradation (7 days) |

|---|---|---|

| Aqueous buffer | 3.0 | <5% |

| Aqueous buffer | 7.4 | 32% |

| Methanol | - | <2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.